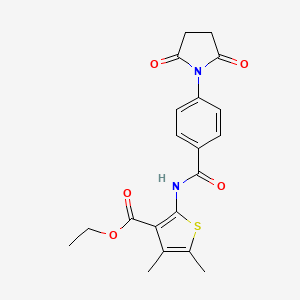

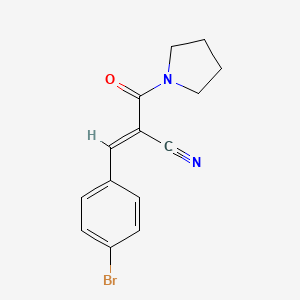

![molecular formula C12H9ClFNS B2938319 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline CAS No. 790263-67-1](/img/structure/B2938319.png)

5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

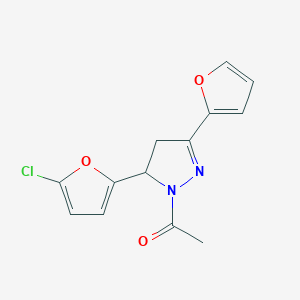

5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is a chemical compound with the molecular formula C12H9ClFNS and a molecular weight of 253.72 . It is also known by the synonym Benzenamine, 5-chloro-2-[(4-fluorophenyl)thio]- .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is 1S/C12H9ClFNS/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is a powder . Unfortunately, specific details about its melting point, boiling point, and density were not found.Scientific Research Applications

Fluorescence Quenching Mechanisms

Research into the fluorescence quenching mechanisms of boronic acid derivatives, including the study of 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) with aniline as a quencher, has shown significant insights into the static quenching mechanism, suggesting a diffusion-limited reaction process. The studies conducted by Geethanjali et al. (2015) on fluorescence quenching at room temperature revealed the involvement of various quenching parameters, indicating that static quenching mechanisms are predominant in these systems, provided the reactions are diffusion-limited (Geethanjali, Nagaraja, & Melavanki, 2015; Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Electro-Emissive Devices

The development of sulfuric acid (H2SO4)-doped novel binary copolymer films using aniline and haloanilines as monomers, including the study of aniline/o-fluoro-aniline (PFANI) for electro-emissive devices (EEDs), demonstrated unique electropolymerization behaviors and infrared (IR) emissivity regulation capabilities. Wang et al. (2020) found that PFANI film exhibits the highest IR emissivity modulation capability, suggesting promising applications in IR thermal control, and dynamic visible light and IR camouflage (Wang et al., 2020).

Corrosion Inhibition

The study on the adsorption and corrosion inhibition of newly synthesized thiophene Schiff base on mild steel X52 in HCl and H2SO4 solutions by Daoud et al. (2014) explored the efficiency of such compounds as corrosion inhibitors. Their findings suggest that these compounds exhibit efficient inhibition capabilities, with effectiveness increasing alongside the concentration of the inhibitor. The study correlated quantum chemical calculations with inhibition efficiency, providing insights into the potential applications of these compounds in protecting metals from corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Aromatic Nucleophilic Substitution Reactions

Investigations into the catalysis by amine salts of some aromatic nucleophilic substitution reactions by Hirst and Onyido (1984) revealed that reactions of 1-chloro-2,4-dinitrobenzene with aniline are catalyzed by tetraethylammonium salts. These findings underscore the role of the anions of the salts in stabilizing the intermediate formed in aromatic nucleophilic substitution reactions, providing a deeper understanding of the mechanism underlying these reactions (Hirst & Onyido, 1984).

properties

IUPAC Name |

5-chloro-2-(4-fluorophenyl)sulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNS/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZYJKQLOBCQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

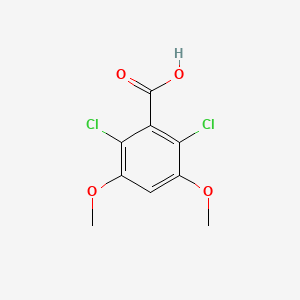

![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)

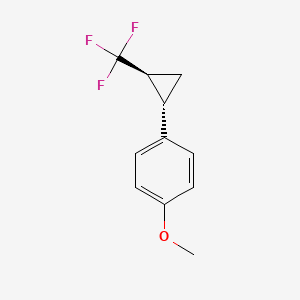

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)

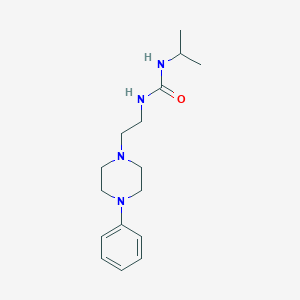

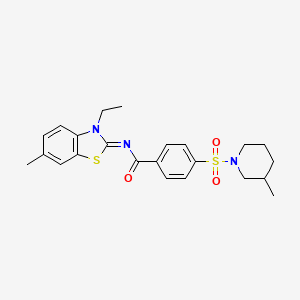

![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)

![7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2938251.png)